Ac-YVAD-CMK

Description

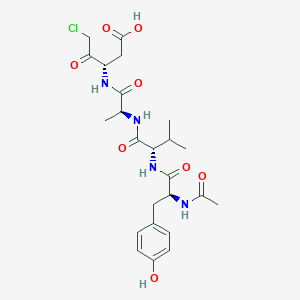

Structure

2D Structure

Properties

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-chloro-4-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33ClN4O8/c1-12(2)21(24(37)26-13(3)22(35)28-17(10-20(33)34)19(32)11-25)29-23(36)18(27-14(4)30)9-15-5-7-16(31)8-6-15/h5-8,12-13,17-18,21,31H,9-11H2,1-4H3,(H,26,37)(H,27,30)(H,28,35)(H,29,36)(H,33,34)/t13-,17-,18-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUBHJRCKHLGFB-DGJUNBOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33ClN4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Ac-YVAD-CMK in Pyroptosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroptosis is a highly inflammatory form of programmed cell death initiated by certain inflammasomes. It plays a crucial role in the host defense against pathogens but is also implicated in the pathophysiology of numerous inflammatory diseases. A key executioner of pyroptosis is Caspase-1, a cysteine protease that, upon activation, cleaves Gasdermin D (GSDMD) and pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). The N-terminal fragment of cleaved GSDMD forms pores in the plasma membrane, leading to cell lysis and the release of inflammatory mediators. Ac-YVAD-CMK (N-acetyl-L-tyrosyl-L-valyl-L-alanyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-alaninamide) is a synthetic tetrapeptide that acts as a selective and irreversible inhibitor of caspase-1.[1][2] This property has made it an indispensable tool for researchers studying the mechanisms of pyroptosis and its role in various diseases. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound is designed as a peptide analog of the caspase-1 cleavage site in pro-IL-1β (Tyr-Val-Ala-Asp). The chloromethyl ketone (CMK) moiety forms a covalent bond with the cysteine residue in the active site of caspase-1, leading to its irreversible inhibition.[1] By blocking caspase-1 activity, this compound prevents the proteolytic cleavage of GSDMD, thereby inhibiting pore formation and subsequent pyroptotic cell death.[3] Furthermore, it blocks the maturation and release of the potent pro-inflammatory cytokines IL-1β and IL-18.[2] While highly selective for caspase-1, some studies suggest it may have minor activity against other caspases, such as caspase-4, at higher concentrations.[4]

Quantitative Data

The following tables summarize the quantitative data regarding the efficacy and specificity of this compound and related inhibitors in pyroptosis research.

| Parameter | Value | Enzyme/System | Reference |

| Ki | 0.8 nM | Caspase-1 | [5] |

| Inhibition of Caspase-1 Activity | 96.6% | Rat cortical homogenates (in vivo) | [6] |

| Reduction in IL-1β Levels | 60.5% | Rat cortex (in vivo) | [6] |

| Reduction in Mortality | from 83% to 33% | Rat model of endotoxemia (in vivo) | [1] |

| Inhibitor | IC50 (Caspase-1) | IC50 (Caspase-4) | IC50 (Caspase-5) | Reference |

| Ac-FLTD-CMK* | 46.7 nM | 1.49 µM | 329 nM |

*Data for the related inhibitor Ac-FLTD-CMK is included to provide context on the selectivity of similar peptide-based caspase inhibitors.

Signaling Pathways and Experimental Workflow

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams were generated using the Graphviz DOT language.

Canonical Inflammasome and Pyroptosis Pathway

Caption: Canonical inflammasome pathway leading to pyroptosis and its inhibition by this compound.

Experimental Workflow for Studying Pyroptosis Inhibition

Caption: A typical experimental workflow to assess the inhibitory effect of this compound on pyroptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in pyroptosis research involving this compound.

Induction and Inhibition of Pyroptosis in Macrophages

This protocol describes the in vitro induction of pyroptosis in bone marrow-derived macrophages (BMDCs) and its inhibition by this compound.

Materials:

-

Bone marrow-derived dendritic cells (BMDCs)

-

RPMI-1640 medium with 10% FBS

-

Lipopolysaccharide (LPS)

-

Nigericin

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

96-well tissue culture plates

Procedure:

-

Seed BMDCs in a 96-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

-

Prime the cells by treating with 1 µg/mL LPS for 4 hours to induce the expression of pro-IL-1β and NLRP3.

-

Pre-treat the cells with desired concentrations of this compound (e.g., 10, 20, 50 µM) or vehicle (DMSO) for 30 minutes.

-

Induce pyroptosis by stimulating the cells with 5 µM nigericin for 45 minutes.

-

Following incubation, centrifuge the plates at 500 x g for 5 minutes.

-

Carefully collect the cell culture supernatants for subsequent analysis of LDH release and cytokine secretion.

-

Lyse the remaining cells for Western blot analysis.

Measurement of Pyroptotic Cell Death by Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of LDH from cells with compromised membrane integrity, a hallmark of pyroptosis.

Materials:

-

Cell culture supernatants from the experiment above.

-

Commercially available LDH cytotoxicity assay kit.

-

96-well assay plate.

-

Microplate reader.

Procedure:

-

Transfer 50 µL of cell culture supernatant to a new 96-well assay plate.

-

Prepare the LDH assay reaction mixture according to the manufacturer's instructions.

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Add 50 µL of the stop solution provided in the kit to each well.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent) and a negative control (untreated cells).

Quantification of IL-1β Release by ELISA

This protocol details the measurement of secreted IL-1β in the cell culture supernatant.

Materials:

-

Cell culture supernatants.

-

Commercially available IL-1β ELISA kit.

-

Wash buffer (e.g., PBS with 0.05% Tween-20).

-

Recombinant IL-1β standard.

-

Microplate reader.

Procedure:

-

Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the plate with a blocking buffer for 1-2 hours at room temperature.

-

Wash the plate three times.

-

Add 100 µL of standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.

-

Wash the plate three times.

-

Add the detection antibody and incubate for 1 hour at room temperature.

-

Wash the plate three times.

-

Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate for 30 minutes at room temperature.

-

Wash the plate five times.

-

Add the substrate solution (e.g., TMB) and incubate until color develops (typically 15-30 minutes).

-

Stop the reaction with a stop solution.

-

Read the absorbance at 450 nm.

-

Generate a standard curve and determine the concentration of IL-1β in the samples.

Western Blot Analysis of Caspase-1 and GSDMD Cleavage

This method is used to visualize the inhibition of caspase-1 activation and GSDMD cleavage.

Materials:

-

Cell lysates.

-

Protein lysis buffer with protease inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibodies (anti-caspase-1, anti-GSDMD).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Lyse the cells in protein lysis buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against caspase-1 (to detect the p20 subunit) and GSDMD (to detect the N-terminal fragment) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

This compound is a powerful and highly specific tool for the investigation of pyroptosis. Its ability to irreversibly inhibit caspase-1 allows researchers to dissect the molecular mechanisms of this inflammatory cell death pathway and to explore its role in a wide range of diseases. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for scientists and drug development professionals to effectively utilize this compound in their research endeavors. As our understanding of pyroptosis continues to expand, the use of specific inhibitors like this compound will remain critical in elucidating its complex biology and in the development of novel therapeutic strategies for inflammatory conditions.

References

- 1. Caspase-1-inhibitor this compound reduces LPS-lethality in rats without affecting haematology or cytokine responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of GSDMD activation by Z-LLSD-FMK or Z-YVAD-FMK reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Caspase-1-Inhibitor this compound Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

Ac-YVAD-CMK: A Technical Guide to its Impact on Inflammasome Activation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of Ac-YVAD-CMK as a potent and selective inhibitor of caspase-1, a key enzyme in the activation of the inflammasome complex. We will delve into its mechanism of action, provide quantitative data on its efficacy, detail experimental protocols for its use, and visualize the critical signaling pathways involved.

Core Concepts: The Inflammasome and Caspase-1

The inflammasome is a multi-protein complex that plays a central role in the innate immune system.[1][2][3] Its activation is a critical step in the host's defense against pathogens and cellular stress. A key component of many inflammasomes, particularly the well-studied NLRP3 inflammasome, is the cysteine protease caspase-1.[1][4]

Inflammasome activation typically occurs in a two-step process:

-

Priming (Signal 1): This initial step involves the transcriptional upregulation of inflammasome components, including NLRP3 and the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18).[1][3][5] This is often triggered by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs).[3][5]

-

Activation (Signal 2): A diverse range of stimuli, including ATP, crystalline substances, and toxins, can trigger the assembly of the inflammasome complex.[2] This assembly leads to the proximity-induced auto-activation of pro-caspase-1 into its active form, caspase-1.[6][7]

Activated caspase-1 is responsible for the proteolytic cleavage of pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are then secreted to propagate the inflammatory response.[4][6] Caspase-1 also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[4][6]

This compound: A Selective Caspase-1 Inhibitor

This compound (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-chloromethylketone) is a synthetic tetrapeptide that acts as a potent, irreversible inhibitor of caspase-1.[6] Its sequence is based on the caspase-1 recognition site in pro-IL-1β.[6] By covalently binding to the active site of caspase-1, this compound effectively blocks its enzymatic activity.[8] This inhibition prevents the processing and release of IL-1β and IL-18, thereby dampening the inflammatory response mediated by the inflammasome.[9][10][11] It is a valuable tool for studying the role of caspase-1 in various biological processes and is being investigated as a potential therapeutic agent for inflammatory diseases.[9][12]

Quantitative Data on this compound Efficacy

The following table summarizes the effective concentrations and inhibitory constants of this compound as reported in the literature. This data provides a reference for designing experiments and understanding the potency of the inhibitor.

| Parameter | Value | Context | Reference |

| Ki (caspase-1) | 0.8 nM | In vitro enzyme inhibition assay | [13] |

| Ki (caspase-4) | 362 nM | In vitro enzyme inhibition assay | [13] |

| Ki (caspase-5) | 163 nM | In vitro enzyme inhibition assay | [13] |

| IC50 | ~50 µM | Inhibition of TRAIL-induced apoptosis in mouse myeloma cells | [14] |

| Effective Concentration | 0.1–30 µg/ml | In vitro cell culture assays | [6] |

| Effective Concentration | 10 µM | Pre-treatment of HUVEC cells | [11] |

| Effective Concentration | 40 µM or 80 µM | Reduction of IL-1β and IL-18 in activated microglia in vitro | [11] |

| Effective Concentration | 50 µM | Pre-incubation for caspase-1 inhibition in L02 cells | [15] |

| Effective Dose (in vivo) | 1.25, 6.25, and 12.5 µmol/kg | Intraperitoneal injection in mice to inhibit caspase-1 activation | [16] |

| Effective Dose (in vivo) | 1 µ g/rat | Injection into the left lateral ventricle in a rat ICH model | [11] |

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the key signaling pathways involved in inflammasome activation and the inhibitory action of this compound.

Caption: Canonical NLRP3 Inflammasome Activation Pathway.

Caption: Mechanism of this compound Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on inflammasome activation.

In Vitro Inflammasome Activation Assay in Macrophages

This protocol describes the induction of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) or human THP-1 cells and its inhibition by this compound.

Materials:

-

Bone marrow-derived macrophages (BMDMs) or THP-1 cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

-

Lipopolysaccharide (LPS)

-

ATP or Nigericin

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

ELISA kit for IL-1β

-

LDH cytotoxicity assay kit

Procedure:

-

Cell Seeding: Seed BMDMs or PMA-differentiated THP-1 cells in a 24-well plate at a density of 0.5-1 x 106 cells/well and allow them to adhere overnight.

-

Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours in complete medium.[15]

-

Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (e.g., 10-50 µM) or vehicle (DMSO) for 30-60 minutes.[15]

-

Activation (Signal 2): Stimulate the cells with an NLRP3 activator such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 60-90 minutes.

-

Sample Collection: Carefully collect the cell culture supernatants. If analyzing intracellular proteins, lyse the cells with an appropriate lysis buffer.

-

Analysis:

-

Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

-

Assess cell death (pyroptosis) by measuring LDH release in the supernatants using an LDH cytotoxicity assay kit.

-

Analyze caspase-1 activation and GSDMD cleavage in cell lysates and/or supernatants by Western blot.

-

References

- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]

- 4. Caspase 1 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. invivogen.com [invivogen.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound improves neurological function by inhibiting caspase-1-mediated inflammatory response in the intracerebral hemorrhage of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Inhibits Pyroptosis and Improves Functional Outcome after Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Caspase-1-Inhibitor this compound Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Interleukin 1β-converting Enzyme Related Proteases/Caspases Are Involved in TRAIL-induced Apoptosis of Myeloma and Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

- 16. The caspase-1 inhibitor this compound attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasome activities - PMC [pmc.ncbi.nlm.nih.gov]

Ac-YVAD-CMK: A Technical Guide to its Function in Blocking IL-1β and IL-18 Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the selective and irreversible caspase-1 inhibitor, Ac-YVAD-CMK. It details the molecular mechanisms by which this compound blocks the production of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). This document summarizes key quantitative data from in vitro and in vivo studies, offers detailed experimental protocols for assessing the inhibitor's efficacy, and provides visual representations of the relevant biological pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of immunology, inflammation, and drug development.

Introduction: The Role of Caspase-1 in Inflammation

Inflammation is a critical biological response to harmful stimuli, such as pathogens and damaged cells. The innate immune system orchestrates this process through a variety of signaling pathways, a key one being the inflammasome pathway. Inflammasomes are multi-protein complexes that, upon activation, lead to the cleavage and activation of caspase-1.[1]

Activated caspase-1 is a cysteine protease with a pivotal role in the inflammatory cascade. It is responsible for the proteolytic processing of the inactive precursors of two potent pro-inflammatory cytokines, pro-IL-1β and pro-IL-18, into their mature, biologically active forms.[1][2] The release of mature IL-1β and IL-18 amplifies the inflammatory response, contributing to both acute and chronic inflammatory conditions.[3]

Given the central role of caspase-1 in inflammation, its inhibition presents a promising therapeutic strategy for a range of inflammatory diseases.

This compound: A Selective Caspase-1 Inhibitor

This compound (N-acetyl-tyrosyl-valyl-alanyl-aspartyl chloromethyl ketone) is a synthetic tetrapeptide that acts as a selective and irreversible inhibitor of caspase-1.[4][5] Its peptide sequence, YVAD (tyrosine-valine-alanine-aspartic acid), mimics the cleavage site in pro-IL-1β that is recognized by caspase-1.[2] This allows this compound to bind to the active site of caspase-1, leading to its irreversible inactivation.[4]

By inhibiting caspase-1, this compound effectively blocks the maturation and subsequent secretion of IL-1β and IL-18, thereby downregulating the inflammatory response.[6][7] This has been demonstrated in numerous in vitro and in vivo models of inflammatory diseases.[8][9]

Mechanism of Action: Inhibition of the Inflammasome Pathway

The primary mechanism by which this compound suppresses IL-1β and IL-18 production is through its direct inhibition of caspase-1 within the inflammasome complex. The canonical inflammasome activation pathway can be summarized in two steps:

-

Priming Signal (Signal 1): This initial signal, often provided by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leads to the transcriptional upregulation of pro-inflammatory genes, including NLRP3, pro-IL-1β, and pro-IL-18.[10]

-

Activation Signal (Signal 2): A second stimulus, such as ATP, nigericin, or crystalline substances, triggers the assembly of the inflammasome complex.[11] This complex typically consists of a sensor protein (e.g., NLRP3), an adaptor protein (ASC), and pro-caspase-1.[11] The proximity of pro-caspase-1 molecules within the assembled inflammasome facilitates their auto-cleavage and activation.

This compound intervenes at the critical step of caspase-1 activation. By binding to and inactivating caspase-1, it prevents the cleavage of pro-IL-1β and pro-IL-18, thus halting their maturation and release.

Figure 1: Inflammasome pathway and this compound's point of inhibition.

Quantitative Data on this compound Efficacy

The inhibitory effect of this compound on IL-1β and IL-18 production has been quantified in various studies. The following tables summarize key findings.

Table 1: In Vitro Studies

| Cell Type | Stimulus | This compound Concentration | Effect on IL-1β | Effect on IL-18 | Reference |

| Microglia | Thrombin | 40 µM | Significantly reduced protein levels | Significantly reduced protein levels | [3][12] |

| Microglia | Thrombin | 40 µM or 80 µM | Significantly decreased mRNA levels | Significantly decreased mRNA levels | [9][12] |

| HUVEC | TCBQ | 10 µM (Ac-YVAD-CHO) | Inhibition of caspase-1 | Not specified | [9] |

Table 2: In Vivo Studies

| Animal Model | Condition | This compound Dosage | Effect on IL-1β | Effect on IL-18 | Reference |

| Mice | Sepsis (CLP) | Not specified | Significantly decreased serum levels | Significantly decreased serum levels | [11] |

| Rats | Intracerebral Hemorrhage | 1 µg | Significantly decreased protein levels | Significantly decreased protein levels | [9] |

| Mice | Intracerebral Hemorrhage | Not specified | Significantly reduced mature IL-1β levels | Not specified | |

| Rats | Endotoxemia (LPS) | 12.5 µmol/kg | No significant change in circulating levels | Not specified | [1] |

| Rats | Cerebral Ischemia | Not specified | Reduced by 39.5% at 24h | Not specified | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the function of this compound.

In Vitro Inhibition of IL-1β and IL-18 Production

This protocol describes the induction of inflammasome activation in macrophages and the assessment of this compound's inhibitory effect.

Figure 2: Workflow for in vitro assessment of this compound.

Materials:

-

Macrophage cell line (e.g., THP-1) or primary bone marrow-derived macrophages (BMDMs)

-

Complete culture medium (e.g., RPMI 1640 with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Inflammasome activator (e.g., Nigericin, ATP)

-

This compound

-

Vehicle control (e.g., DMSO)

-

ELISA kit for IL-1β and IL-18

-

Reagents and equipment for Western blotting

Procedure:

-

Cell Culture and Priming:

-

Inhibition:

-

Pre-incubate the primed cells with various concentrations of this compound (or vehicle control) for 1 hour.[9]

-

-

Inflammasome Activation:

-

Add the inflammasome activator (e.g., 10 µM Nigericin) and incubate for the recommended time (e.g., 30 minutes).[6]

-

-

Sample Collection:

-

Centrifuge the plate to pellet any detached cells.

-

Carefully collect the supernatant for cytokine analysis by ELISA.

-

Lyse the remaining cells in RIPA buffer for Western blot analysis.[8]

-

-

Analysis:

-

ELISA: Quantify the concentration of mature IL-1β and IL-18 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Western Blot: Analyze the cell lysates and concentrated supernatants for the presence of cleaved caspase-1, mature IL-1β, and mature IL-18. Use antibodies specific to the cleaved forms of these proteins.

-

In Vivo Assessment in a Sepsis Model

This protocol outlines the use of a cecal ligation and puncture (CLP) model in mice to evaluate the in vivo efficacy of this compound.

Materials:

-

Male C57BL/6 mice[11]

-

This compound

-

Vehicle control

-

Surgical instruments for CLP

-

Anesthetics

-

ELISA kits for mouse IL-1β and IL-18

-

Reagents for tissue processing and Western blotting

Procedure:

-

Animal Groups:

-

Randomly divide mice into three groups: Sham-operated, CLP + Vehicle, and CLP + this compound.[11]

-

-

CLP Surgery:

-

Anesthetize the mice.

-

Perform a midline laparotomy to expose the cecum.

-

Ligate the cecum below the ileocecal valve and puncture it with a needle.

-

Return the cecum to the peritoneal cavity and close the incision.

-

The sham group undergoes the same procedure without ligation and puncture.

-

-

Inhibitor Administration:

-

Administer this compound or vehicle to the respective groups at a predetermined time point relative to the CLP surgery (e.g., pre-treatment).

-

-

Sample Collection:

-

At a specified time post-surgery (e.g., 24 hours), collect blood via cardiac puncture and harvest tissues (e.g., kidney, lung).[11]

-

Prepare serum from the blood samples.

-

Homogenize tissue samples for protein extraction.

-

-

Analysis:

Conclusion

This compound is a potent and specific tool for the experimental inhibition of caspase-1. Its ability to block the production of IL-1β and IL-18 makes it an invaluable reagent for studying the role of the inflammasome in various physiological and pathological processes. Furthermore, the principles of its mechanism of action inform the development of novel anti-inflammatory therapeutics. This guide provides a foundational understanding and practical protocols for researchers and professionals to effectively utilize this compound in their studies.

References

- 1. Caspase-1-inhibitor this compound reduces LPS-lethality in rats without affecting haematology or cytokine responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. glpbio.com [glpbio.com]

- 4. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cell culture and inflammasome activation [bio-protocol.org]

- 7. adipogen.com [adipogen.com]

- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Caspase-1-Inhibitor this compound Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound Decreases Blood–Brain Barrier Degradation by Inhibiting Caspase-1 Activation of Interleukin-1β in Intracerebral Hemorrhage Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ac-YVAD-CMK: Structure, Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-YVAD-CMK (N-Acetyl-L-tyrosyl-L-valyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-alaninamide) is a potent, selective, and irreversible inhibitor of caspase-1, a key enzyme in the inflammatory response.[1] This tetrapeptide-based chloromethyl ketone is a critical tool for studying the inflammasome signaling pathway and has demonstrated neuroprotective and anti-inflammatory effects in various experimental models.[2][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its use in both in vitro and in vivo settings are provided, along with visualizations of the relevant signaling pathways and experimental workflows to facilitate its effective application in research and drug development.

Chemical Structure and Properties

This compound is a synthetic tetrapeptide corresponding to the YVAD sequence recognized by caspase-1. The chloromethyl ketone (CMK) moiety forms a covalent bond with the active site of the enzyme, leading to irreversible inhibition.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Synonyms | Ac-Tyr-Val-Ala-Asp-chloromethylketone, Caspase-1 Inhibitor II | [2][3] |

| Molecular Formula | C₂₄H₃₃ClN₄O₈ | |

| Molecular Weight | 541.0 g/mol | |

| CAS Number | 178603-78-6 | |

| Appearance | Translucent film or solid | |

| Purity | ≥97% (UHPLC) | |

| Solubility | DMSO (50 mg/mL, 92.4 mM) |

Chemical Synthesis

The synthesis of peptide chloromethyl ketones like this compound generally involves the solution-phase or solid-phase synthesis of the protected tetrapeptide (Ac-Tyr-Val-Ala-Asp), followed by the coupling of the C-terminus to a chloromethyl ketone moiety. A detailed protocol for a similar compound, acetyl phenylalanyl lysine chloromethyl ketone, has been described and provides a general framework for the synthesis approach.[4]

Biological Activity and Mechanism of Action

This compound is a highly selective and potent inhibitor of caspase-1.[1] Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a cysteine protease that plays a central role in the innate immune response.[1][5]

Inhibition of Caspase-1 and the Inflammasome Pathway

The primary mechanism of action of this compound is the irreversible inhibition of caspase-1.[1] Caspase-1 is activated within a multi-protein complex called the inflammasome.[1] Upon activation, caspase-1 cleaves the precursor forms of the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, active forms.[1] It also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[1] By inhibiting caspase-1, this compound effectively blocks these downstream events, thereby suppressing inflammation and pyroptosis.[2]

Selectivity Profile

This compound exhibits high selectivity for caspase-1. It is a weak inhibitor of the human paralogs caspase-4 and caspase-5 and shows significantly less activity against other caspases, such as caspase-3.[1][5]

| Target | Inhibition Value (Ki) | Reference(s) |

| Caspase-1 | 0.8 nM | [5] |

| Caspase-3 | >10,000 nM | [5] |

| Caspase-4 | 362 nM | [5] |

| Caspase-5 | 163 nM | [5] |

Experimental Protocols

In Vitro Caspase-1 Activity Assay (Fluorometric)

This protocol describes the measurement of caspase-1 activity in cell lysates using a fluorometric substrate and this compound as a negative control.

Materials:

-

Cells of interest

-

Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 200 µM EDTA)

-

Caspase-1 substrate (e.g., Ac-YVAD-AFC, 1 mM stock in DMSO)

-

This compound (10 mM stock in DMSO)

-

96-well black microplate

-

Fluorometer (Ex/Em = 400/505 nm)

Procedure:

-

Cell Lysate Preparation:

-

Induce apoptosis or inflammasome activation in your cells of interest using a suitable stimulus.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-old Lysis Buffer (e.g., 1-5 x 10⁶ cells in 50 µL).

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Collect the supernatant (cell lysate) and keep on ice. Determine protein concentration if desired.[6]

-

-

Assay Setup:

-

In a 96-well black microplate, add 50 µL of cell lysate per well.

-

Prepare a master mix of 2X Reaction Buffer with DTT.

-

Add 50 µL of 2X Reaction Buffer to each well containing the cell lysate.

-

For negative control wells, add this compound to a final concentration of 10-50 µM.

-

Add 5 µL of the 1 mM Ac-YVAD-AFC substrate to each well (final concentration 50 µM).

-

-

Measurement:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[6][7]

-

Compare the fluorescence of the treated samples to the untreated and negative control samples to determine the fold increase in caspase-1 activity.

-

In Vitro Inhibition of Inflammasome Activation in THP-1 Macrophages

This protocol describes the use of this compound to inhibit inflammasome activation in PMA-differentiated THP-1 cells.

Materials:

-

THP-1 monocytic cells

-

RPMI-1640 medium with 10% FBS and 0.05 mM 2-mercaptoethanol

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

Adenosine triphosphate (ATP)

-

This compound

-

ELISA kit for human IL-1β

Procedure:

-

Differentiation of THP-1 Cells:

-

Culture THP-1 cells in RPMI-1640 medium.

-

Seed THP-1 cells into a 96-well plate at a density of 1 x 10⁶ cells/mL.

-

Add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophages.

-

Incubate for 48-72 hours at 37°C and 5% CO₂. The cells will become adherent.[8]

-

-

Inflammasome Activation and Inhibition:

-

After differentiation, replace the medium with fresh RPMI-1640.

-

Pre-treat the cells with various concentrations of this compound (e.g., 10, 20, 40 µM) or vehicle (DMSO) for 1 hour.[9]

-

Prime the cells with LPS (1 µg/mL) for 3-4 hours.

-

Stimulate the inflammasome by adding ATP (5 mM) for 30-60 minutes.[10][11]

-

-

Measurement of IL-1β Secretion:

-

Collect the cell culture supernatants.

-

Measure the concentration of secreted IL-1β using an ELISA kit according to the manufacturer's instructions.

-

Compare the levels of IL-1β in the this compound-treated groups to the vehicle-treated control to determine the inhibitory effect.

-

In Vivo Administration in a Mouse Model (Intracerebroventricular Injection)

This protocol provides a method for the direct administration of this compound into the brain of a mouse via intracerebroventricular (ICV) injection.

Materials:

-

This compound

-

DMSO and sterile PBS

-

Anesthetic (e.g., ketamine/xylazine or isoflurane)

-

Stereotaxic apparatus

-

Hamilton syringe with a 27-gauge needle

-

Surgical tools

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using an appropriate anesthetic regimen.

-

Secure the mouse in a stereotaxic frame.

-

Shave the scalp and clean the surgical area with an antiseptic solution.

-

-

Surgical Procedure:

-

Injection:

-

Dissolve this compound in DMSO and then dilute in sterile PBS to the desired final concentration (final DMSO concentration should be low, e.g., <0.2%).

-

Lower the injection needle to the desired depth (e.g., 2.5-3.0 mm from the skull surface).[1]

-

Slowly infuse the this compound solution (e.g., 50-200 ng in 1 µL) over several minutes.[13]

-

Leave the needle in place for an additional 2-5 minutes to prevent backflow.

-

Slowly withdraw the needle and suture the scalp incision.

-

-

Post-operative Care:

-

Provide appropriate post-operative care, including analgesics and monitoring for recovery.

-

Visualizations

Signaling Pathway of Caspase-1 Inhibition by this compound

Caption: Caspase-1 activation and inhibition by this compound.

Experimental Workflow for In Vitro Inhibition Assay

Caption: In vitro inflammasome inhibition workflow.

Conclusion

This compound is an indispensable tool for researchers investigating the role of caspase-1 and the inflammasome in health and disease. Its high potency and selectivity make it a valuable reagent for dissecting the molecular mechanisms of inflammation and for validating the therapeutic potential of targeting the caspase-1 pathway. The detailed protocols and visualizations provided in this guide are intended to support the scientific community in the effective application of this important inhibitor.

References

- 1. Intracerebroventricular injection [bio-protocol.org]

- 2. Video: Author Spotlight: Insights, Innovations, and Future Avenues in Reproductive Neurocontrol [jove.com]

- 3. Free-Hand Intracerebroventricular Injections in Mice [app.jove.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abcam.com [abcam.com]

- 7. Caspase-1 Substrate (Ac-YVAD-AFC) [1mM], Fluorometric – Cepham Life Sciences [cephamlsi.com]

- 8. The caspase-1 inhibitor this compound attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasome activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. LPS and ATP-induced Death of PMA-differentiated THP-1 Macrophages and its Validation [jove.com]

- 11. researchgate.net [researchgate.net]

- 12. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Decreases Blood–Brain Barrier Degradation by Inhibiting Caspase-1 Activation of Interleukin-1β in Intracerebral Hemorrhage Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

Ac-YVAD-CMK in Apoptosis Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide Ac-Tyr-Val-Ala-Asp-chloromethyl ketone (Ac-YVAD-CMK) is a potent, irreversible, and highly selective inhibitor of caspase-1.[1][2] While its primary role is in the inhibition of the inflammatory form of programmed cell death known as pyroptosis, its application and implications in the study of apoptosis are of significant interest. This technical guide provides an in-depth overview of this compound's mechanism of action, its utility in distinguishing between apoptotic and pyroptotic pathways, and detailed protocols for its application in experimental settings.

Introduction: The Dichotomy of Cell Death - Apoptosis vs. Pyroptosis

Apoptosis and pyroptosis are two distinct forms of programmed cell death. Apoptosis is a non-inflammatory process crucial for tissue homeostasis and development, characterized by cell shrinkage, membrane blebbing, and the activation of caspase-3 and -9. Conversely, pyroptosis is a pro-inflammatory cell death pathway triggered by the activation of inflammasomes and caspase-1, leading to the maturation and release of pro-inflammatory cytokines like IL-1β and IL-18, and ultimately cell lysis.[2][3][4]

This compound's high selectivity for caspase-1 makes it an invaluable tool for dissecting these pathways.[1][2] By specifically blocking the pyroptotic cascade, researchers can investigate the apoptotic machinery in isolation or in the context of inflammatory stimuli.

Mechanism of Action of this compound

This compound is a synthetic tetrapeptide that mimics the cleavage site of pro-IL-1β by caspase-1.[1] The chloromethyl ketone (CMK) group forms a covalent bond with the active site cysteine of caspase-1, leading to its irreversible inhibition.[5] This targeted action prevents the proteolytic cleavage of pro-caspase-1 into its active p20 and p10 subunits, thereby halting the downstream events of the pyroptotic pathway, including:

-

Inhibition of IL-1β and IL-18 maturation: this compound effectively suppresses the production of the mature, active forms of these pro-inflammatory cytokines.[6][7][8]

-

Prevention of Gasdermin D (GSDMD) cleavage: Caspase-1-mediated cleavage of GSDMD is a critical step in pyroptosis, leading to the formation of pores in the cell membrane. This compound blocks this event.[2]

While this compound is highly selective for caspase-1, it is a weak inhibitor of other caspases such as human caspase-4 and -5.[2] Notably, its inhibitory constant (Ki) for caspase-1 is 0.8 nM, whereas for caspase-3, it is greater than 10,000 nM, highlighting its specificity.[1] However, some studies have reported an indirect reduction in caspase-3 activity following this compound treatment, suggesting a potential crosstalk between the pyroptotic and apoptotic pathways.[1][9]

Quantitative Data on this compound Efficacy

The following tables summarize the quantitative effects of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Inhibition of Caspase-1 and Downstream Effectors by this compound

| Cell Type | Treatment/Stimulus | This compound Concentration | Effect | Reference |

| Thrombin-activated Microglia | Thrombin (10 U/mL) | 40 µM | Significantly reduced protein levels of caspase-1 (p20) and mature IL-1β/IL-18. | [6] |

| Thrombin-activated Microglia | Thrombin (10 U/mL) | 40 µM or 80 µM | Reduced the expression of IL-1β and IL-18. | [8] |

| Human Leukemia Cells (Jurkat) | TRAIL | Increasing concentrations | Blocked TRAIL-induced apoptosis. | [10] |

| Breast Cancer Cells (MDA-MB-231) | Not specified | Increasing concentrations | Inhibited Caspase-1 protein expression. | [11] |

Table 2: In Vivo Neuroprotective and Anti-inflammatory Effects of this compound

| Animal Model | Injury Model | This compound Dosage | Outcome Measures | Results | Reference |

| Rat | Permanent Middle Cerebral Artery Occlusion | 300 ng/rat (i.c.v.) | Infarct Volume | Reduced by 35.5% at 24h and 24.8% at 6d. | [1] |

| Caspase-1 Activity | Reduced to 3.4% of control at 24h. | [1] | |||

| Caspase-3 Activity | Reduced to 13.2% of control at 24h. | [1] | |||

| Apoptosis (Nucleosome Quantitation) | Reduced to 47% of control at 24h. | [1] | |||

| Rat | LPS-induced Endotoxemia | 12.5 µmol/kg | Mortality | Reduced from 83% to 33%. | [7] |

| Mouse | Sepsis-induced Acute Kidney Injury | Not specified | Protein expression of NLRP1, caspase-1, IL-1β, and IL-18 | Significantly decreased. | [5] |

| Mouse | Intracerebral Hemorrhage | Not specified | Caspase-1 activation and mature IL-1β | Significantly inhibited. | [4] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its use.

Caption: Inflammasome activation pathway and the inhibitory action of this compound.

Caption: A typical experimental workflow for studying cell death pathways using this compound.

Detailed Experimental Protocols

In Vitro Cell Treatment with this compound

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

-

Cell Seeding: Seed cells (e.g., microglia, macrophages) in appropriate culture plates at a density that allows for optimal growth and treatment. For a 6-well plate, a starting density of 5 x 10^5 cells/well is common.

-

This compound Preparation: Dissolve this compound in sterile DMSO to create a stock solution (e.g., 10 mM). Store at -20°C. On the day of the experiment, dilute the stock solution in cell culture medium to the desired final concentration (e.g., 10 µM, 40 µM, 80 µM).[6][8]

-

Pre-treatment: One hour prior to inducing cell death, remove the old medium from the cells and add the medium containing the desired concentration of this compound or a vehicle control (DMSO at the same final concentration).

-

Induction of Cell Death: After the 1-hour pre-incubation, add the stimulus to induce pyroptosis or apoptosis (e.g., LPS at 1 µg/mL followed by ATP at 5 mM, or other relevant stimuli) directly to the wells.

-

Incubation: Incubate the cells for the desired period (e.g., 6-24 hours) at 37°C in a CO2 incubator.

-

Harvesting: Collect the supernatant (which will contain secreted cytokines and released cellular contents from pyroptotic cells) and lyse the adherent cells for downstream analysis.

Western Blotting for Caspase-1 and IL-1β

This protocol outlines the detection of active caspase-1 (p20 subunit) and mature IL-1β (p17 subunit) following this compound treatment.

-

Sample Preparation:

-

Supernatant: Precipitate proteins from the collected cell culture supernatant using methods like TCA precipitation.

-

Cell Lysate: Wash the adherent cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates using a BCA assay.

-

-

SDS-PAGE:

-

Load equal amounts of protein (20-40 µg) from cell lysates and reconstituted supernatant pellets onto a 12-15% SDS-polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 1 hour or semi-dry transfer according to the manufacturer's instructions.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with primary antibodies against caspase-1 (recognizing both pro- and cleaved forms) and IL-1β (recognizing both pro- and mature forms) overnight at 4°C. Recommended dilutions should be determined empirically, but a starting point of 1:1000 is common.

-

-

Secondary Antibody Incubation:

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again as in step 6.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

-

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation:

-

Following treatment with the inducing agent and this compound (or vehicle), collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Accutase or TrypLE.

-

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.

-

Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Conclusion

This compound is an indispensable tool for researchers studying programmed cell death. Its high specificity for caspase-1 allows for the precise dissection of pyroptotic and apoptotic signaling pathways. By employing the protocols and understanding the quantitative data presented in this guide, scientists can effectively utilize this compound to elucidate the intricate mechanisms of cell death and inflammation, paving the way for novel therapeutic strategies in a range of diseases.

References

- 1. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. kumc.edu [kumc.edu]

- 4. This compound Inhibits Pyroptosis and Improves Functional Outcome after Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Caspase-1-Inhibitor this compound Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. Caspase-1-inhibitor this compound reduces LPS-lethality in rats without affecting haematology or cytokine responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Key features of Ac-YVAD-CMK as a research tool.

An In-depth Whitepaper on the Core Features and Applications of a Potent Caspase-1 Inhibitor

For researchers, scientists, and drug development professionals, understanding the tools available to dissect complex biological pathways is paramount. Acetyl-L-tyrosyl-L-valyl-L-alanyl-N-[(2S)-1-chloro-3-oxo-1-isoindolinyl]-L-aspartamide, commonly known as Ac-YVAD-CMK, stands out as a critical research tool for investigating the intricate processes of inflammation, pyroptosis, and associated diseases. This technical guide provides a comprehensive overview of this compound, its mechanism of action, key features, and detailed experimental applications.

Core Features and Mechanism of Action

This compound is a synthetic, cell-permeable tetrapeptide that acts as a highly selective and irreversible inhibitor of caspase-1.[1][2][3] Its design is based on the preferred substrate recognition sequence of caspase-1, allowing it to specifically target and covalently bind to the active site of this pivotal enzyme.[4] Caspase-1, formerly known as Interleukin-1β Converting Enzyme (ICE), is a cysteine protease that plays a central role in the innate immune response.[4][5]

The primary function of caspase-1 is to process the inactive precursors of pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, biologically active forms.[4] By irreversibly inhibiting caspase-1, this compound effectively blocks the production and subsequent release of these potent inflammatory mediators.[1][6] This targeted inhibition makes this compound an invaluable tool for studying the downstream effects of caspase-1 activation.

Furthermore, caspase-1 is a key effector in a pro-inflammatory form of programmed cell death known as pyroptosis.[2][7] During pyroptosis, activated caspase-1 cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane, cell lysis, and the release of inflammatory cellular contents.[8][9] this compound effectively inhibits this lytic cell death pathway by preventing the activation of caspase-1.[1][3]

Quantitative Data Summary

The efficacy of this compound has been quantified in various experimental settings. The following tables summarize key quantitative data for easy comparison.

| Parameter | Value | Species/System | Reference |

| Ki (inhibition constant) | 0.8 nM | Human Caspase-1 | [10] |

| Purity | ≥ 95% to ≥ 97% (HPLC) | N/A | [4] |

| Molecular Weight | 540.99 g/mol | N/A | [11] |

| Chemical Formula | C₂₄H₃₃ClN₄O₈ | N/A | [4] |

Table 1: Physicochemical and Inhibitory Properties of this compound

| Application | Effective Concentration/Dose | Model System | Reference(s) |

| In Vitro Cell Culture | 0.1–30 µg/ml | General cell culture assays | [4] |

| 40 µM or 80 µM | Activated microglia | [1][10] | |

| 40 µM | H4 cells (neuroglioma) | [12] | |

| 50 µM | L02 cells (hepatocytes) | [13] | |

| In Vivo (Mouse) | 50 ng/mice or 200 ng/mice (intracerebroventricular) | Intracerebral Hemorrhage (ICH) model | [14] |

| 0.2 mg/ml saline (resuscitation fluid) | Cecal Ligation and Puncture (CLP) sepsis model | [15] | |

| In Vivo (Rat) | 1 µ g/rat (intracerebroventricular) | ICH model | [1][3] |

| 12.5 µmol/kg (intravenous) | Endotoxemia model | [10][16][17] |

Table 2: Experimentally Determined Effective Concentrations and Doses of this compound

Signaling Pathways and Experimental Workflows

To visually represent the mechanism and application of this compound, the following diagrams illustrate the canonical inflammasome signaling pathway and a typical experimental workflow for studying its inhibitory effects.

Caption: Canonical NLRP3 Inflammasome Activation Pathway and Inhibition by this compound.

Caption: General Experimental Workflow for Investigating this compound's Inhibitory Effects.

Detailed Experimental Protocols

The following are representative protocols for utilizing this compound in common research applications.

In Vitro Inhibition of Inflammasome Activation in Macrophages

This protocol details the steps to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in a human monocytic cell line (THP-1).

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

ATP or Nigericin

-

This compound (dissolved in DMSO)

-

Vehicle control (DMSO)

-

ELISA kits for human IL-1β

-

LDH cytotoxicity assay kit

-

Reagents for Western blotting

Procedure:

-

Cell Differentiation: Seed THP-1 monocytes at a density of 5 x 10⁵ cells/well in a 24-well plate. Differentiate into macrophage-like cells by treating with 100 ng/mL PMA for 48-72 hours. Replace the media with fresh, PMA-free media and rest the cells for 24 hours.

-

Inhibitor Pre-treatment: Pre-incubate the differentiated THP-1 cells with the desired concentration of this compound (e.g., 20-50 µM) or vehicle control for 1-2 hours.[13]

-

Priming (Signal 1): Prime the cells by adding LPS to a final concentration of 100-500 ng/mL and incubate for 3-4 hours.[18]

-

Inflammasome Activation (Signal 2): Stimulate the inflammasome by adding ATP to a final concentration of 5 mM for 30-60 minutes or Nigericin to a final concentration of 10-20 µM for 1-2 hours.

-

Sample Collection: Carefully collect the cell culture supernatant for cytokine and LDH analysis. Lyse the remaining cells for Western blot analysis.

-

Analysis:

-

ELISA: Quantify the concentration of mature IL-1β in the supernatant according to the manufacturer's instructions.

-

LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptotic cell death.

-

Western Blot: Analyze cell lysates for the cleaved (active) forms of caspase-1 (p20 subunit) and GSDMD.

-

In Vivo Inhibition of Sepsis-Induced Acute Kidney Injury in Mice

This protocol outlines the use of this compound in a cecal ligation and puncture (CLP) mouse model of sepsis to investigate its protective effects on the kidneys.[15][19]

Materials:

-

Male C57BL/6 mice (6-8 weeks old)

-

This compound

-

Sterile 0.9% saline

-

Surgical instruments for CLP

-

Anesthetics

-

Blood collection supplies

-

Reagents for histological analysis (H&E staining) and Western blotting

Procedure:

-

Animal Grouping: Randomly divide mice into three groups: Sham, CLP + Vehicle, and CLP + this compound.

-

CLP Surgery: Anesthetize the mice. For the CLP groups, perform a midline laparotomy to expose the cecum. Ligate the cecum below the ileocecal valve and puncture it once or twice with a 20-gauge needle. A small amount of feces is extruded. Reposition the cecum into the peritoneal cavity and suture the abdominal wall. The sham group undergoes the same procedure without ligation and puncture.

-

Treatment Administration: Immediately following surgery, resuscitate all animals with a subcutaneous injection of sterile saline. For the CLP + this compound group, the resuscitation saline should contain this compound at a concentration of 0.2 mg/ml.[15]

-

Monitoring and Sample Collection: Monitor the animals for signs of sepsis. At a predetermined time point (e.g., 24 hours post-surgery), euthanize the mice. Collect blood via cardiac puncture for serum analysis of inflammatory cytokines (IL-1β, IL-18) and kidney function markers (BUN, creatinine). Harvest the kidneys for histological examination and protein analysis.

-

Analysis:

-

Histology: Fix one kidney in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess tissue damage.

-

Western Blot: Homogenize the other kidney to prepare protein lysates. Perform Western blotting to analyze the expression of NLRP1, cleaved caspase-1, IL-1β, and IL-18.[15][19]

-

Conclusion

This compound is a potent and specific tool for the in-depth study of caspase-1-mediated inflammatory pathways. Its ability to irreversibly inhibit caspase-1 allows for the precise dissection of the roles of IL-1β, IL-18, and pyroptosis in various physiological and pathological conditions. The data and protocols presented in this guide provide a solid foundation for researchers to effectively incorporate this compound into their experimental designs, ultimately contributing to a greater understanding of inflammatory diseases and the development of novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. adooq.com [adooq.com]

- 3. This compound | IL Receptor | Caspase | Pyroptosis | TargetMol [targetmol.com]

- 4. invivogen.com [invivogen.com]

- 5. Caspase 1 - Wikipedia [en.wikipedia.org]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound Inhibits Pyroptosis and Improves Functional Outcome after Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. What is the difference between pyroptosis and apoptosis? | Proteintech Group [ptglab.com]

- 10. glpbio.com [glpbio.com]

- 11. medkoo.com [medkoo.com]

- 12. This compound ameliorated sevoflurane-induced cognitive dysfunction and revised mitophagy impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. This compound Decreases Blood–Brain Barrier Degradation by Inhibiting Caspase-1 Activation of Interleukin-1β in Intracerebral Hemorrhage Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Caspase-1-Inhibitor this compound Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Caspase-1-inhibitor this compound reduces LPS-lethality in rats without affecting haematology or cytokine responses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. researchgate.net [researchgate.net]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

How to dissolve and prepare Ac-YVAD-CMK stock solution in DMSO.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and preparation of Ac-YVAD-CMK stock solutions in DMSO, a critical step for its use in various research applications. This compound is a potent, selective, and irreversible inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1][2][3] It is widely used in studies of apoptosis, inflammation, and pyroptosis due to its ability to suppress the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.[4][5][6]

Chemical Properties and Storage

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

| Property | Value | Source |

| Synonyms | N-acetyl-tyrosyl-valyl-alanyl-aspartyl chloromethyl ketone, Caspase-1 Inhibitor II | [1] |

| Molecular Weight | 540.99 g/mol | [2][4][5][6] |

| CAS Number | 178603-78-6 | [1] |

| Appearance | White to off-white powder | |

| Purity | ≥95% (HPLC) | |

| Solubility in DMSO | Up to 100 mg/mL (184.85 mM) | [4][5][6] |

| Solubility in Water | Insoluble | [6] |

| Storage of Powder | -20°C for up to 3 years | [5][7] |

| Storage of Stock Solution | -20°C for up to 1 month, -80°C for up to 6 months | [4] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in high-quality, anhydrous DMSO. It is crucial to use fresh, anhydrous DMSO as the presence of moisture can affect the solubility and stability of the compound.[5]

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Calibrated pipettes

Procedure:

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.41 mg of the powder.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the powder. For a 10 mM solution from 5.41 mg, add 1 mL of DMSO.

-

Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

Sonication (Optional): If the compound does not fully dissolve with vortexing, sonicate the solution in a water bath for 5-10 minutes.[7]

-

Aliquotting: Once the powder is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]

Working Concentrations

The optimal working concentration of this compound will vary depending on the cell type and experimental design. For cell culture assays, a typical working concentration ranges from 0.1 to 30 µg/mL.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Visualized Workflows and Pathways

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution in DMSO.

Signaling Pathway of this compound Action

Caption: this compound inhibits Caspase-1, blocking cytokine maturation.

References

In Vivo Administration of Ac-YVAD-CMK in Mouse Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo administration of Ac-YVAD-CMK, a selective and irreversible inhibitor of caspase-1, in mouse models of various diseases. This compound is a valuable tool for investigating the role of caspase-1 and the inflammasome in pathology and for assessing the therapeutic potential of targeting this pathway.

Mechanism of Action

This compound is a tetrapeptide that mimics the cleavage site of pro-interleukin-1β (pro-IL-1β) by caspase-1.[1] By binding to the active site of caspase-1, it irreversibly inhibits its enzymatic activity.[1] This blockade prevents the maturation and release of the potent pro-inflammatory cytokines IL-1β and IL-18.[1] Furthermore, it inhibits pyroptosis, a form of pro-inflammatory cell death, by preventing the cleavage of Gasdermin D (GSDMD).[1] this compound is a potent inhibitor of caspase-1 and a weak inhibitor of caspases-4 and -5.[1]

Signaling Pathway

The primary signaling pathway affected by this compound is the NLRP3 inflammasome pathway. Upon activation by various stimuli, the NLRP3 inflammasome complex assembles, leading to the activation of pro-caspase-1 into its active form, caspase-1. This compound directly inhibits this activated caspase-1.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the in vivo administration of this compound in mouse models.

Table 1: Intracerebroventricular (ICV) Administration

| Mouse Strain | Disease Model | Dosage | Timing of Administration | Key Findings | Reference |

| CD-1 | Intracerebral Hemorrhage (ICH) | 50 ng/mouse & 200 ng/mouse | 20 min before ICH induction | Reduced brain edema and improved neurological function at 24h and 72h.[2][3] | [2],[3] |

| C57BL/6 | Cerebral Ischemia | 300 ng/rat (study in rats) | 10 min after permanent middle cerebral artery occlusion | Significant reduction in infarct volume at 24h and 6 days.[4] | [4] |

Table 2: Intraperitoneal (IP) Administration

| Mouse Strain | Disease Model | Dosage | Timing of Administration | Key Findings | Reference |

| C57BL/6 | Acute Gastric Injury | 1.25, 6.25, 12.5 µmol/kg | 30 min before cold-restraint stress | Dose-dependent inhibition of caspase-1 activation; improved survival rates.[5][6] | [5],[6] |

| Cystic Fibrosis Mice | Cystic Fibrosis Inflammation | 10 mg/kg | Twice daily | Reduced concentrations of IL-1β and IL-8 in the lung.[7] | [7] |

| Aged Mice | Sevoflurane-induced cognitive dysfunction | 12.5 µmol/kg | 1h before sevoflurane treatment | Ameliorated NLRP3 inflammasome activation and improved cognitive performance.[8] | [8] |

| C57BL/6 | LPS-induced Acute Lung Injury | Not specified | 1h before LPS administration | Reduced lung injury, pulmonary edema, and pro-inflammatory cytokine release.[9] | [9] |

Table 3: Subcutaneous Administration

| Mouse Strain | Disease Model | Dosage | Timing of Administration | Key Findings | Reference |

| C57BL/6 | Sepsis (Cecal Ligation and Puncture - CLP) | 0.2 mg/ml in saline (5 ml/100g) | During resuscitation after CLP | Alleviated acute kidney injury, decreased serum creatinine and BUN levels.[10] | [10] |

Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Injection for Neuroinflammation Models

This protocol is adapted from studies on intracerebral hemorrhage.[2][3]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Hamilton syringe with a 27-gauge needle

-

Stereotaxic apparatus

-

Anesthetic (e.g., isoflurane)

Procedure:

-

Preparation of this compound Solution:

-

Dissolve this compound in DMSO to create a stock solution.

-

Further dilute the stock solution in sterile PBS to the desired final concentration. The final concentration of DMSO should be less than 0.2%.

-

Prepare vehicle control with the same final concentration of DMSO in PBS.

-

-

Animal Preparation:

-

Anesthetize the mouse using an appropriate anesthetic.

-

Secure the mouse in a stereotaxic apparatus.

-

-

Surgical Procedure:

-

Make a midline incision on the scalp to expose the skull.

-

Identify the bregma.

-

Drill a small burr hole over the right lateral ventricle using the following coordinates: 0 mm anterior/posterior to bregma, 1 mm lateral to the midline, and 2.5 mm ventral from the skull surface.[2]

-

-

Injection:

-

Slowly inject 1 µL of the this compound solution (containing 50 ng or 200 ng) or vehicle into the lateral ventricle using the Hamilton syringe.

-

Leave the needle in place for a few minutes to prevent backflow.

-

Slowly withdraw the needle.

-

-

Post-operative Care:

-

Suture the scalp incision.

-

Provide appropriate post-operative care, including analgesia and monitoring for recovery.

-

Protocol 2: Intraperitoneal (IP) Injection for Systemic Inflammation Models

This protocol is based on studies of acute gastric injury and sepsis.[5][6]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Sterile Phosphate-Buffered Saline (PBS) or saline

-

Syringe with a 25-27 gauge needle

Procedure:

-

Preparation of this compound Solution:

-

Dissolve this compound in DMSO.

-

Dilute with sterile PBS or saline to the final desired concentration (e.g., for a final injection volume of 100-200 µL). A common solvent ratio is 1:9 (v/v) DMSO to PBS.[5]

-

Prepare a vehicle control with the same DMSO concentration.

-

-

Injection Procedure:

-

Weigh the mouse to determine the correct dosage.

-

Restrain the mouse appropriately.

-

Lift the mouse by the scruff of the neck to expose the abdomen.

-

Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Inject the this compound solution or vehicle.

-

-

Monitoring:

-

Return the mouse to its cage and monitor for any adverse reactions.

-

Concluding Remarks

The in vivo administration of this compound is a powerful technique to investigate the role of caspase-1 in various disease models. The choice of administration route, dosage, and timing should be carefully considered based on the specific research question and the pathophysiology of the model. The protocols and data presented here provide a comprehensive guide for researchers to design and execute their in vivo studies with this compound effectively.

References

- 1. invivogen.com [invivogen.com]

- 2. This compound Decreases Blood–Brain Barrier Degradation by Inhibiting Caspase-1 Activation of Interleukin-1β in Intracerebral Hemorrhage Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. experts.llu.edu [experts.llu.edu]

- 4. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The caspase-1 inhibitor this compound attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasome activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The caspase-1 inhibitor this compound attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasome activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound ameliorated sevoflurane-induced cognitive dysfunction and revised mitophagy impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Alveolar Macrophage Pyroptosis Reduces Lipopolysaccharide-induced Acute Lung Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Caspase-1-Inhibitor this compound Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Intraperitoneal vs. Intraventricular Injection of Ac-YVAD-CMK

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-YVAD-CMK is a potent, selective, and irreversible inhibitor of caspase-1, a key enzyme in the inflammatory process.[1] Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is responsible for the proteolytic cleavage of pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their active, pro-inflammatory forms.[1] By inhibiting caspase-1, this compound effectively blocks the production of these mature cytokines, thereby exerting significant anti-inflammatory, anti-apoptotic, and neuroprotective effects.[2][3] These properties make it a valuable tool in preclinical research for a variety of conditions, including neurodegenerative diseases, cerebral ischemia, and sepsis.[4][5]

The choice of administration route for in vivo studies is critical for determining the compound's efficacy, biodistribution, and potential side effects. This document provides detailed application notes and protocols for two common administration routes for this compound: intraperitoneal (i.p.) and intraventricular (i.v.) injection. While direct comparative studies are limited, this guide summarizes available data to aid researchers in selecting the most appropriate method for their experimental needs.

Data Presentation

Table 1: Summary of Intraperitoneal (i.p.) Injection Parameters for this compound

| Animal Model | Dosage | Vehicle | Study Context | Key Findings | Reference |

| Mice | 10 mg/kg | 10% DMSO in saline | Vascular Cognitive Impairment | Restored cerebral blood flow, attenuated white matter rarefaction, and restored myelin expression. | [6][7] |

| Mice | 12.5 µmol/kg | Not specified | Sevoflurane-induced cognitive dysfunction | Ameliorated cognitive dysfunction and reversed mitophagy impairment. | [4] |

| Mice | 0.2 mg/ml in saline | Saline | Sepsis-induced acute kidney injury | Alleviated histological injury in renal tissues and suppressed inflammatory cytokine production. | [8] |

| Rats | 1.25, 6.25, 12.5 µmol/kg | PBS containing 2.8% DMSO | Endotoxemia | Significantly reduced mortality at the highest dose. | [9][10] |

Table 2: Summary of Intraventricular (i.v.) Injection Parameters for this compound